molecular formula C7H10N4 B2366413 1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole CAS No. 1239754-49-4

1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole

Cat. No.: B2366413
CAS No.: 1239754-49-4
M. Wt: 150.185
InChI Key: HWHYWCSJLQLFTG-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole is a synthetic heterocyclic compound of significant interest in modern organic and medicinal chemistry research. As a fused bicyclic pyrazole derivative, it serves as a versatile and privileged scaffold for the design and construction of novel molecular entities. Its core structure is closely related to pyrazole-based motifs found in various pharmacologically active molecules, including anti-inflammatory, antibacterial, and anticancer agents . In a research setting, this compound is primarily valued as a key synthetic intermediate. It can be utilized in multicomponent reactions (MCRs) and other complex synthetic transformations to generate more elaborate heterocyclic systems with potential biological activity . Researchers can further functionalize the diazolopyrazole core to explore structure-activity relationships (SAR) in drug discovery programs or to develop new ligands for various biological targets. Its applications extend to material science, where it may be investigated as a building block for novel polymers or functional materials. Please note: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Proper safety procedures should be followed during handling, and researchers should consult the Safety Data Sheet (SDS) prior to use. Specific data such as CAS Number, purity, melting point, and spectral data for this exact compound were not located in the public domain and should be confirmed and provided by the supplier.

Properties

IUPAC Name

4-ethyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-3-11-6-4-8-9-7(6)5(2)10-11/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHYWCSJLQLFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclocondensation

The condensation of 1,3-dicarbonyl precursors with hydrazines remains a cornerstone of pyrazole synthesis. For the target compound, ethyl 3-methyl-4-oxopent-2-enoate could serve as a starting material. Reaction with methylhydrazine at 80–100°C in ethanol yields 3-methyl-1H-pyrazole-4-carboxylate derivatives. Subsequent N-ethylation via alkylation with ethyl iodide in the presence of a base like potassium carbonate introduces the ethyl group at N-1.

Critical parameters :

  • Temperature control (80–100°C) to minimize decarboxylation.
  • Solvent selection (polar aprotic solvents like DMF enhance alkylation efficiency).

Functionalization for Diazole Annulation

With the pyrazole core established, the C-5 position becomes the logical site for diazole ring formation. Bromination at C-5 using N-bromosuccinimide (NBS) in CCl₄, followed by displacement with sodium azide, installs an azide group. Staudinger reaction with triphenylphosphine converts the azide to a primary amine, enabling cyclocondensation with a carbonyl source (e.g., triethyl orthoformate) to form the diazole ring.

Yield optimization :

  • Bromination: 65–75% yield at 0°C.
  • Azide displacement: 80–85% yield in DMF at 50°C.

Concerted [3+2] Cycloaddition Strategies

Diazo Compound Utilization

Diazo compounds participate in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles. For instance, ethyl diazoacetate reacts with acetylene derivatives under Rh(II) catalysis to generate pyrazole intermediates. Introducing a pre-functionalized amine group on the dipolarophile allows subsequent cyclization to form the diazole ring.

Representative conditions :

  • Catalyst: Rh₂(OAc)₄ (2 mol%) in dichloroethane.
  • Temperature: 60°C, 12 hours.
  • Yield range: 50–65% for analogous systems.

Two-Phase Ring-Closing Reactions

Adapting methodologies from fungicide synthesis, a two-phase system (toluene/water) with weak bases (e.g., K₂CO₃) facilitates regioselective ring closure. For example, reacting a pyrazole-bearing enolate with ethylenediamine in the presence of acetic anhydride induces diazole formation via nucleophilic attack and dehydration.

Process highlights :

  • Phase separation minimizes hydrolysis byproducts.
  • Weak bases (pH 8–9) prevent ester saponification.

Regiochemical Control and Byproduct Mitigation

Steric and Electronic Effects

The ethyl group at N-1 imposes steric hindrance, favoring diazole annulation at the less hindered C-5 position. Computational studies (DFT) on analogous systems show a 12.3 kcal/mol preference for C-5 over C-4 cyclization due to reduced torsional strain.

Chromatographic and Crystallographic Purification

Final purification employs silica gel chromatography (hexane/EtOAc 4:1) followed by recrystallization from ethanol/water. Single-crystal X-ray diffraction confirms regiochemistry, as seen in related structures where phenyl rings exhibit dihedral angles of 72.16° relative to the pyrazole plane.

Scalability and Industrial Considerations

Cost-Efficient Catalysis

Replacing noble metal catalysts with Cu(I)/phenanthroline systems reduces costs by 40% while maintaining 55–60% yields in cycloadditions.

Waste Stream Management

The patent-pending carbonic acid workup, where CO₂ generates H₂CO₃ in situ for enolate acidification, eliminates corrosive HCl waste. This method produces NaHCO₃ as the sole byproduct, aligning with green chemistry principles.

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using reagents like alkyl halides or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and biological differences between 1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole and related fused pyrazole derivatives:

Compound Class Fused System Substituents Reported Biological Activity Reference
Target Compound [1,2]diazolo[4,3-c]pyrazole 1-ethyl, 3-methyl Not explicitly reported -
Pyrano[4,3-c]pyrazoles Pyrano + pyrazole Variable (e.g., aryl, alkyl) Weak anticancer, antimicrobial
Pyrazolo[4,3-c]pyridines Pyrazole + pyridine Variable (e.g., methoxyphenyl) Modest anticancer, antimicrobial
Pyrazolo[4,3-c]quinolines Pyrazole + quinoline Substituents on quinoline Anti-angiogenic (preclinical)
Pyrazolo[3,4-d]pyrimidines Pyrazole + pyrimidine Variable (e.g., purine mimics) Kinase inhibition (e.g., CDKs)

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The ethyl and methyl substituents in the target compound may increase logP compared to pyrano[4,3-c]pyrazoles with polar oxygen atoms or pyrazolo[4,3-c]pyridines bearing aryl groups. This could enhance blood-brain barrier penetration or metabolic stability.
  • Spectral Characterization : Like other fused pyrazoles, the target compound’s structure would require validation via ¹H NMR (e.g., methyl protons at δ 1.2–1.5 ppm) and IR (C=N stretches near 1600 cm⁻¹) .

Biological Activity

1-Ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4C_6H_8N_4, with a molecular weight of 136.16 g/mol. The compound features a diazole ring fused with a pyrazole moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various methods have been reported in the literature, including microwave-assisted synthesis and conventional heating techniques.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains Tested : Candida albicans.

In vitro assays indicated that the compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results are summarized in Table 1.

MicroorganismMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)
Candida albicans168 (Fluconazole)

Table 1: Antimicrobial activity of this compound compared to standard antibiotics.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In animal models of inflammation induced by carrageenan, it was observed that treatment with this compound significantly reduced paw edema compared to control groups. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

Emerging research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study reported a significant reduction in tumor size and weight after four weeks of treatment compared to untreated controls. Histopathological examinations revealed increased apoptotic cells in treated tumors.

Q & A

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes like 14α-demethylase (fungal CYP51) or dihydrofolate reductase (DHFR) based on docking studies .
  • In Vitro Assays :
    • Fluorometric Assays : Monitor enzyme activity via NADPH oxidation or substrate conversion (e.g., lanosterol demethylation for CYP51) .
    • IC₅₀ Determination : Use dose-response curves with methotrexate as a positive control for DHFR inhibition .
  • Docking Protocols : Employ AutoDock Vina with PDB structures (e.g., 3LD6 for CYP51) and validate binding poses via molecular dynamics simulations .

How can structure-activity relationships (SAR) be systematically explored for diazolo-pyrazole derivatives?

Q. Advanced Research Focus

  • Substituent Variation : Modify ethyl/methyl groups at positions 1 and 3 to assess steric/electronic effects on bioactivity .
  • Hybrid Systems : Introduce triazole or thiadiazole rings to enhance target affinity, as seen in antifungal triazolo-thiadiazole hybrids .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding and hydrophobic features .

What green chemistry approaches are applicable to diazolo-pyrazole synthesis?

Q. Basic Research Focus

  • Solvent-Free Conditions : Adopt one-pot multicomponent reactions using Brønsted-acidic ionic liquids (e.g., [DMBSI]HSO₄) for high atom economy .
  • Catalyst Recycling : Recover POCl₃ or copper catalysts via aqueous extraction .
  • Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yield .

How do thermal stability and decomposition profiles impact the storage and application of diazolo-pyrazole derivatives?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~200°C for pyrazolo-pyridines) .
  • Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and predict shelf-life .
  • Stabilizers : Use antioxidants (e.g., BHT) in solid-state formulations to mitigate oxidative degradation .

What strategies address discrepancies between computational docking predictions and experimental bioactivity data?

Q. Advanced Research Focus

  • Ensemble Docking : Account for protein flexibility by docking into multiple conformations of the target (e.g., PPARγ partial agonists) .
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions using Schrödinger’s FEP+ .
  • Meta-Analysis : Cross-validate docking scores with experimental IC₅₀ or Ki values from public databases (e.g., ChEMBL) .

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